5-Methyl-sorbic Acid Ethyl Ester
Description
Contextualization within Dienoid Ester Chemistry Research
Dienoid esters, characterized by a conjugated system of two carbon-carbon double bonds and an ester functional group, are a significant class of compounds in organic chemistry. This structural arrangement leads to unique electronic properties and reactivity, making them valuable substrates in a variety of chemical transformations. Research in this area often focuses on leveraging the conjugated diene system for cycloaddition reactions, polymerization, and as precursors for more complex molecular architectures.
5-Methyl-sorbic acid ethyl ester fits within this context as a substituted dienoid ester. Its methyl substituent on the hexadiene backbone influences its steric and electronic properties compared to simpler dienoid esters like ethyl sorbate (B1223678). hmdb.ca This substitution can affect reaction rates, regioselectivity, and the stability of reaction intermediates, making it an interesting subject for comparative studies within dienoid ester chemistry.
Significance as a Research Target in Organic and Applied Chemistry
The significance of this compound as a research target stems from its potential applications and its role as an intermediate in the synthesis of other valuable compounds. In organic synthesis, it serves as a building block for creating more complex molecules. Its conjugated diene structure is particularly amenable to Diels-Alder reactions, a powerful tool for the formation of six-membered rings.
In applied chemistry, this compound has been investigated for its potential use in the development of new pharmaceutical agents. Specifically, it has been utilized in the preparation of aplasmomycin (B1261144) analogs, which are being explored for their potential antimalarial properties. usbio.netpharmaffiliates.com Furthermore, its structural similarity to sorbic acid, a known antimicrobial agent, suggests potential applications in food preservation and other areas requiring microbial control. The compound is also noted as a pharmaceutical impurity, making its study relevant for quality control in drug manufacturing. clearsynth.com
Overview of Key Research Domains Pertaining to the Compound
Research involving this compound spans several key domains:
Synthetic Chemistry: A primary research focus is on the development of efficient and selective methods for its synthesis. This includes traditional esterification methods as well as exploring novel catalytic systems to improve yield and reduce byproducts. google.com The esterification of 5-methyl-sorbic acid with ethanol (B145695), often using an acid catalyst like sulfuric acid, is a common synthetic route.
Reaction Mechanisms: Understanding the reactivity of the conjugated diene system is another critical area. This includes studying its behavior in various organic reactions such as hydrolysis, reduction, and nucleophilic substitution.
Pharmaceutical and Medicinal Chemistry: A significant portion of research is driven by its potential as a precursor in the synthesis of biologically active molecules, particularly antimalarial drugs. usbio.netpharmaffiliates.com
Analytical Chemistry: The development of analytical methods for the detection and quantification of this compound is important, especially in the context of its role as a pharmaceutical impurity. clearsynth.com This involves techniques like gas chromatography-mass spectrometry (GC-MS).
Below is a data table summarizing key properties of this compound:
| Property | Value |
| IUPAC Name | ethyl (2E)-5-methylhexa-2,4-dienoate |
| Synonyms | 5-Methyl-2,4-hexadienoic Acid Ethyl Ester |
| CAS Number | 10231-96-6 |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E)-5-methylhexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQTLPABDXASE-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformation Studies of 5 Methyl Sorbic Acid Ethyl Ester
Investigation of Catalytic Esterification Pathways for 5-Methyl-sorbic Acid Ethyl Ester Synthesis
The esterification of 5-methyl-sorbic acid to its corresponding ethyl ester is a critical transformation. This section examines both traditional and alternative catalytic strategies to achieve this conversion efficiently.
Acid-Catalyzed Esterification Mechanisms and Optimization (e.g., Fischer-type processes)
Fischer-Speier esterification is a well-established method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org In the context of this compound synthesis, this involves the reaction of 5-methyl-sorbic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. wikipedia.orgbyjus.com
The mechanism of Fischer esterification involves several key steps: byjus.commasterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the ester and regenerate the acid catalyst.
Optimization of Fischer-type processes for this compound synthesis involves manipulating reaction conditions to maximize yield. Key parameters include the choice and concentration of the acid catalyst, the molar ratio of alcohol to carboxylic acid, reaction temperature, and time. operachem.com For instance, using a large excess of ethanol can significantly increase the yield of the ester. masterorganicchemistry.com The use of drying agents or techniques like Dean-Stark distillation to remove water also pushes the equilibrium towards the formation of the ester. wikipedia.org
Table 1: Typical Reagents and Conditions for Fischer Esterification
| Parameter | Typical Condition |
|---|---|
| Carboxylic Acid | 5-Methyl-sorbic Acid |
| Alcohol | Ethanol (often in excess, can act as solvent) |
| Acid Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |
| Temperature | Reflux conditions (boiling point of the solvent) |
| Water Removal | Dean-Stark apparatus, molecular sieves |
Alternative Esterification Strategies
Beyond traditional acid catalysis, alternative methods for esterification are being explored to overcome some of the limitations of Fischer-type processes, such as the use of harsh acidic conditions.
Enzymatic Esterification: Lipases are enzymes that can catalyze esterification reactions under milder conditions. unife.itmdpi.com The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), has shown promise in the synthesis of various esters. mdpi.comresearchgate.net This biocatalytic approach offers high selectivity and can be performed in solvent-free systems, which is environmentally advantageous. mdpi.com For instance, the enzymatic esterification of sorbic acid with glycerol (B35011) has been successfully demonstrated, suggesting the potential for similar enzymatic synthesis of this compound. unife.itmdpi.com Challenges in enzymatic esterification include the insolubility of some substrates in non-polar organic solvents, which can be addressed by using polar organic solvents or ionic liquids. researchgate.netnih.gov
Other Catalytic Systems: The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another alternative for acid-sensitive substrates. commonorganicchemistry.com Boric acid has also been investigated as a chemoselective catalyst for the esterification of α-hydroxycarboxylic acids. scispace.com While not directly applied to 5-methyl-sorbic acid, these methods highlight the ongoing development of milder and more selective esterification techniques.
Synthesis of this compound from Diverse Precursors
The synthesis of this compound is not limited to the direct esterification of its corresponding acid. Researchers have explored various synthetic routes starting from different precursor molecules, offering flexibility and potential for more sustainable production pathways.
Routes Involving 5-Methyl-2-furoic Acid Derivatives
Furan-based compounds, derivable from biomass, are attractive starting materials for chemical synthesis. One potential route to 5-methyl-sorbic acid derivatives involves the ring-opening of furan (B31954) rings. For example, 5-(hydroxymethyl)-2-methyl-3-furoic acid can be synthesized and subsequently transformed. chemicalbook.com While direct conversion to this compound from this specific furoic acid derivative is not extensively documented, the general principle of converting furan compounds to open-chain structures is a known strategy. This could potentially involve reduction of the hydroxymethyl group and subsequent ring-opening and isomerization steps.
Bio-derived Feedstock Transformations to Sorbic Acid Esters
The production of sorbic acid and its esters from renewable resources is an area of active research. One approach involves the biocatalytic conversion of glucose to intermediate compounds like 4-hydroxy-6-methyl-2-pyrone (B586867) (HMP), which can then be catalytically converted to sorbic acid or its esters. asabe.org This hybrid biological-chemical process offers a potential pathway to produce sorbates from biomass.
Another strategy focuses on the direct use of bio-based feedstocks. For example, acetic acid derived from the reaction of methanol (B129727) (from organic waste) with carbon monoxide, or bio-based crotonaldehyde, can be used as starting materials in the synthesis of sorbic acid. google.comgoogle.com The resulting sorbic acid can then be esterified to produce esters like this compound. Furthermore, research into the enzymatic synthesis of fatty acid ethyl esters from low-cost feedstocks like camellia oil soapstocks highlights the potential of biocatalysis in valorizing waste streams for the production of valuable esters. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic Acid |
| Acetone |
| Allyl Chloride |
| Benzoic Acid |
| Boron Trifluoride |
| Butanol |
| Candida antarctica Lipase B (CALB) |
| Carbon Monoxide |
| Crotonaldehyde |
| Dicyclohexylcarbodiimide (DCC) |
| Diethyl Malonate |
| Dimethyl Adipate |
| Dimethyl Sebacate |
| Dimethyl Sulfate |
| Di-n-propyl Amine |
| Ethanol |
| Ethyl 3,5-diethoxyhexanoate |
| Ethyl 5-ethoxy-2-hexanoate |
| Ethyl Acetate (B1210297) |
| Ethyl Sorbate (B1223678) |
| 4-dimethylaminopyridine (DMAP) |
| 5-(hydroxymethyl)-2-methyl-3-furoic acid |
| 5-Methyl-2-furoic Acid |
| 5-methyl-sorbic acid |
| Furan |
| Glycerol |
| Hexane |
| 4-hydroxy-6-methyl-2-pyrone (HMP) |
| Isovaleraldehyde |
| Ketene |
| Malonic Acid |
| Methanol |
| p-Toluenesulfonic Acid |
| Sorbic Acid |
| Sulfuric Acid |
| Toluene |
Derivatization and Chemical Modification Research of this compound
The unique structural characteristics of this compound, specifically its conjugated diene system, make it a versatile substrate for a variety of chemical transformations. Researchers have explored its reactivity in nucleophilic addition and cycloaddition reactions, leading to the synthesis of diverse molecular architectures.
The conjugated diene structure of sorbic acid and its esters, including the 5-methyl derivative, renders them susceptible to nucleophilic attack. nih.gov Nucleophiles such as thiols and sulfites are known to react with this class of compounds.
The addition of nucleophiles to sorbic acid derivatives is regioselective, with the attack typically occurring at the 5-position of the conjugated system. nih.gov In the case of this compound, this would correspond to the carbon atom bearing the methyl group.
The reaction of sorbate esters with thiols can lead to the formation of mono- or di-adducts. nih.gov The nature of the thiol plays a role in the outcome of the reaction. For instance, alkyl thiols have been observed to form di-adducts with sorbate esters, while low molecular weight thiols containing an oxygen atom tend to yield monoadducts. nih.gov The general reaction involves the addition of the thiol across one of the double bonds in the conjugated system.
The reaction with sulfites also proceeds via nucleophilic addition to the conjugated system. nih.gov
Table 1: Regioselectivity of Nucleophilic Addition to Sorbate Esters
| Nucleophile | Position of Attack | Product Type |
| Thiols | C5 | Mono- or Di-adducts |
| Sulfites | C5 | Adducts |
Data based on general reactivity of sorbate esters.
Kinetic studies on the nucleophilic addition to activated alkenes, a class of compounds that includes sorbate esters, provide insights into the factors influencing reaction rates. The rate of nucleophilic addition is influenced by several factors, including the nature of the nucleophile and the electrophile. nih.govmasterorganicchemistry.com
For thiol additions, the acidity and steric environment of the thiol can affect the reaction efficiency. nih.gov More acidic thiols are generally more reactive. Steric hindrance around the nucleophilic sulfur atom can decrease the reaction rate. nih.gov
The rate of addition is also dependent on the electronic properties of the electrophile. Electron-withdrawing groups on the conjugated system increase its electrophilicity and accelerate the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups decrease the reaction rate. masterorganicchemistry.com
Table 2: Factors Influencing the Kinetics of Nucleophilic Addition
| Factor | Effect on Reaction Rate |
| Increased Nucleophilicity | Increases |
| Increased Electrophilicity of Alkene | Increases |
| Steric Hindrance at Reaction Site | Decreases |
General principles of nucleophilic addition kinetics.
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions with various dienophiles. masterorganicchemistry.com
The Diels-Alder reaction is known for its high degree of stereospecificity. The relative configurations of the substituents on both the diene and the dienophile are retained in the resulting cycloadduct. libretexts.orgmasterorganicchemistry.com
When a cyclic diene is used, the formation of bicyclic products is favored, with a preference for the endo product over the exo product. libretexts.orgyoutube.com The endo position is sterically more hindered but is favored due to secondary orbital interactions between the diene and the dienophile in the transition state.
The stereochemistry of the substituents on the diene also dictates the stereochemistry of the product. "Outside" groups on the diene end up on one face of the newly formed ring, while "inside" groups end up on the opposite face. masterorganicchemistry.comkhanacademy.org
The Diels-Alder reaction is a key step in the synthesis of many complex natural products and other valuable molecules. mdpi.com The ability to form six-membered rings with control over stereochemistry makes it a highly versatile transformation. libretexts.org
Cycloadducts derived from Diels-Alder reactions can serve as important building blocks for further chemical modifications. mdpi.com For example, the functional groups present in the cycloadduct can be transformed into various other substituents, allowing for the construction of intricate molecular architectures. mdpi.com The Diels-Alder reaction of furan derivatives, which are structurally related to the diene system of sorbic acid, has been utilized in the synthesis of aromatic compounds. caltech.edu
Polymerization Mechanisms and Polymer Structure Elucidation
The conjugated diene system within the sorbate structure makes it a prime candidate for polymerization. Modern catalytic methods have enabled significant control over the polymerization process, leading to polymers with specific, well-defined structures.
The polymerization of conjugated polar monomers like alkyl sorbates has been significantly advanced through the use of Lewis Pair Polymerization (LPP). kaust.edu.sa This technique utilizes a combination of a Lewis acid (LA) and a Lewis base (LB) to activate the monomer and initiate polymerization. kaust.edu.sa Studies on closely related compounds, (E,E)-methyl sorbate (MS) and (E,E)-ethyl sorbate (ES), provide a strong model for the behavior of this compound.
Research has demonstrated that Lewis pairs composed of N-heterocyclic olefins (NHOs) as the Lewis base and aluminum-based compounds as the Lewis acid can effectively polymerize these monomers. nih.govresearchgate.net The steric and electronic properties of both the LA and LB have been systematically investigated to optimize the reaction. nih.govresearchgate.net These studies achieve high catalytic activity and initiation efficiency, resulting in polymers with 100% 1,4-selectivity, tunable molecular weights (Mw) reaching up to 333 kg mol⁻¹, and narrow molecular weight distributions. nih.gov
Another effective system involves boron-based Lewis acids, such as B(C₆F₅)₃, paired with strong nucleophilic NHOs or N-heterocyclic carbenes (NHCs). nih.gov This combination facilitates a living and controlled polymerization of alkyl sorbates, also proceeding in a 100% 1,4-addition manner. nih.gov This method allows for the synthesis of polymers with predictable molecular weights and low dispersity (Đ as low as 1.12). nih.gov
| Lewis Pair System (LB/LA) | Monomer | Selectivity | Max. Molecular Weight (Mw) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| N-heterocyclic olefin (NHO) / Al-based compounds | (E,E)-ethyl sorbate (ES) | 100% 1,4-selectivity | Up to 333 kg mol⁻¹ | Narrow | nih.gov |
| N-heterocyclic olefin (NHO) / B(C₆F₅)₃ | (E,E)-ethyl sorbate (ES) | 100% 1,4-addition | Up to 56.6 kg mol⁻¹ | As low as 1.12 | nih.gov |
| PtBu₃ / Al(C₆F₅)₃ | Methyl Methacrylate (MMA) | Syndio-rich (~70-75% rr) | High | Narrow | kaust.edu.sa |
A significant challenge in polymer chemistry is the synthesis of sequence-regulated polymers. researchgate.net The Lewis pair-catalyzed polymerization of alkyl sorbates has emerged as a powerful tool to address this challenge. nih.govresearchgate.net The resulting polymers, with their strictly controlled 1,4-addition structure, can be efficiently converted into different polymers that exhibit a strict (AB)n sequence. nih.gov For instance, poly(methyl sorbate) can be transformed into poly(propylene-alt-methyl acrylate) and poly(propylene-alt-acrylic acid), among others. nih.gov This post-polymerization modification allows for the creation of complex, precisely ordered polymer backbones that are otherwise difficult to synthesize directly. nih.gov
Hydrogenation and Reduction Strategies
The ester and alkene functionalities within this compound are both susceptible to reduction, allowing for targeted transformations to produce valuable chemicals like alcohols.
The selective hydrogenation of the ester group to an alcohol, while preserving the carbon-carbon double bonds, is a valuable transformation. For unsaturated esters, this conversion yields unsaturated fatty alcohols, which have wide industrial applications. conicet.gov.ar Research into the hydrogenation of various esters provides a blueprint for the potential conversion of this compound to 5-methyl-2,4-hexadien-1-ol.
Studies on supported platinum-rhenium (Pt-Re) catalysts on a TiO₂ support have been conducted for the hydrogenation of various esters. ifmo.rutue.nl While highly effective for carboxylic acids, the hydrogenation of ethyl esters like ethyl hexanoate (B1226103) proved more challenging, achieving moderate yields of around 25%. ifmo.rutue.nl The efficiency of this process is influenced by the alkoxy group of the ester. ifmo.ru Other catalytic systems, such as those based on ruthenium, are also known to be effective for the hydrogenation of dienic compounds like sorbic acid and sorbic alcohol to their cis-hexenoic counterparts. researchgate.net
| Catalyst System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Pt-Re/TiO₂ | Ethyl hexanoate | Hexanol | Moderate yield (~25%). Less efficient than for carboxylic acids. | ifmo.rutue.nl |
| Cp*Ru complexes | Sorbic acid / Sorbic alcohol | cis-Hex-3-enoic acid / cis-Hex-3-en-1-ol | High selectivity and activity under mild conditions. | researchgate.net |
| CoSn/ZnO | Methyl oleate (B1233923) | Oleyl alcohol | Tin addition increases selectivity to the unsaturated alcohol. | conicet.gov.ar |
The reduction of this compound can follow several pathways depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride are expected to reduce the ester functionality to the corresponding alcohol, 5-methyl-2,4-hexadien-1-ol. Catalytic hydrogenation, however, offers more complex possibilities. Depending on the catalyst's selectivity and the reaction parameters (temperature, pressure), reduction can occur at the ester group, one or both of the C=C double bonds, or all of these sites. For example, complete reduction would yield 5-methyl-1-hexanol. The challenge lies in controlling the conditions to selectively target a specific functional group, as seen in the selective hydrogenation of methyl oleate to oleyl alcohol. conicet.gov.ar
Transesterification and Hydrolysis Processes
Transesterification and hydrolysis are fundamental reactions of esters, allowing for the modification of the ester group or its conversion back to the parent carboxylic acid.
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with methanol in the presence of an acid or a methoxide (B1231860) base would yield 5-Methyl-sorbic Acid Methyl Ester. To drive the reaction to completion, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of the alcohol. researchgate.net
Hydrolysis is the cleavage of the ester bond by reaction with water to form the parent carboxylic acid and alcohol. masterorganicchemistry.com This process can also be catalyzed by acid or, more commonly, by a base in a process known as saponification. masterorganicchemistry.com Basic hydrolysis of this compound using a base like sodium hydroxide (B78521) would irreversibly produce the sodium salt of 5-methyl-sorbic acid and ethanol. masterorganicchemistry.com Subsequent acidification would then yield the free 5-methyl-sorbic acid. masterorganicchemistry.com
Advanced Analytical Techniques for the Research and Characterization of 5 Methyl Sorbic Acid Ethyl Ester
Chromatographic Methodologies for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and quantification of 5-Methyl-sorbic Acid Ethyl Ester.
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For the analysis of related compounds like sorbic acid, GC methods have been well-established. For instance, sorbic acid can be extracted with diethyl ether and analyzed by GC using a flame ionization detector (FID). oiv.intoiv.int A typical method might employ a packed column with a stationary phase like diethyleneglycol succinate (B1194679) (DEGS) and phosphoric acid on a support like Gaschrom Q. oiv.intoiv.int Operating conditions often involve an oven temperature of around 175°C and injector and detector temperatures of 230°C. oiv.intoiv.int Capillary columns, such as those with a FFAP (free fatty acid phase) stationary phase, can also provide excellent separation. oiv.intoiv.int
When analyzing esters, it is important to be aware of potential artifacts. For example, the presence of ethanol (B145695) as a stabilizer in solvents like chloroform (B151607) can lead to the formation of ethyl esters during sample preparation for methyl ester analysis, which can complicate chromatograms. nih.gov
For complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. This technique uses two columns with different separation mechanisms, providing a much higher peak capacity than single-column GC. While specific applications for this compound are not detailed in the provided results, the principles of GCxGC are broadly applicable to the analysis of complex mixtures containing esters and other volatile compounds.
Table 1: Example GC Operating Conditions for Related Compounds
| Parameter | Value | Reference |
| Column Type | Packed (DEGS-Phosphoric Acid on Gaschrom Q) or Capillary (FFAP) | oiv.intoiv.int |
| Oven Temperature | 175°C | oiv.intoiv.int |
| Injector Temperature | 230°C | oiv.intoiv.int |
| Detector Temperature | 230°C | oiv.intoiv.int |
| Carrier Gas | Nitrogen | oiv.intoiv.int |
| Detector | Flame Ionization Detector (FID) | oiv.intoiv.int |
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for less volatile or thermally labile compounds. HPLC separates components based on their interactions with a stationary phase (the column) and a liquid mobile phase.
Reverse-phase HPLC is commonly used for the analysis of sorbic acid and its esters. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, the analysis of preservatives, including sorbic acid, can be achieved using a C18 column with a mobile phase consisting of a mixture of methanol (B129727), water, and a phosphate (B84403) buffer (pH 4.0). glsciences.com Detection is often performed using a UV detector, with wavelengths around 230 nm or 260 nm being suitable for sorbic acid and its derivatives. glsciences.com The use of a mixed-mode column, which combines hydrophobic and ion-exchange properties, can offer enhanced selectivity for separating a range of preservatives. helixchrom.com
For the quantification of sorbic acid in food products, HPLC methods have been developed using columns like the Luna C-18. usda.gov A gradient elution with a mobile phase of acetic acid and ammonium (B1175870) acetate (B1210297) in water and methanol can be employed. usda.gov
Table 2: Example HPLC Conditions for Sorbic Acid Analysis
| Parameter | Value | Reference |
| Column | Inertsil ODS-4 (5 µm, 250 x 4.6 mm I.D.) | glsciences.com |
| Mobile Phase | A) CH₃OH/H₂O/phosphate buffer (pH 4.0) = 2/17/1, v/v/vB) CH₃OH/H₂O/phosphate buffer (pH 4.0) = 14/5/1, v/v/v | glsciences.com |
| Flow Rate | 1.0 mL/min | glsciences.com |
| Column Temperature | 40 °C | glsciences.com |
| Detection | UV at 230 nm and 260 nm | glsciences.com |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for its quantification.
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS, Q-TOF-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like GC or LC, it becomes a highly specific and sensitive analytical tool.
GC-MS is a widely used technique for the identification and quantification of volatile compounds. In a study on the determination of sorbic acid in urine, the acid was first derivatized to its methyl ester and then analyzed by GC-MS. nih.gov The fragment ions m/z 126 for the analyte and m/z 140 for the internal standard (sorbic acid ethyl ester) were used for quantification. nih.gov This demonstrates the utility of GC-MS in selectively detecting and quantifying related compounds. The analysis of bioactive compounds in plant extracts by GC-MS often involves identifying various esters, showcasing the technique's broad applicability. thepharmajournal.comjmaterenvironsci.com
LC-MS and its more advanced version, LC-tandem MS (LC-MS/MS), are powerful for analyzing a wide range of compounds, including those that are not amenable to GC. nih.gov These techniques offer high sensitivity and selectivity. nih.gov For instance, LC-MS/MS has been used for the simultaneous analysis of preservatives in food. glsciences.com High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, coupled with HPLC (HPLC-ESI-Q-TOF-MS/MS), can provide accurate mass measurements, enabling the confident identification of unknown compounds in complex mixtures. researchgate.net
Table 3: Mass Spectrometric Data for Sorbic Acid Esters
| Compound | Technique | Key Fragment Ions (m/z) | Reference |
| Sorbic Acid Methyl Ester | GC-MS | 126 | nih.gov |
| Sorbic Acid Ethyl Ester (as internal standard) | GC-MS | 140 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Structural Aspects
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. For conjugated systems like this compound, UV-Vis spectroscopy is particularly useful.
Sorbic acid and its esters exhibit strong UV absorbance due to their conjugated diene structure. The maximum absorption for sorbic acid is typically around 260 nm. glsciences.com This property is exploited in HPLC methods that use UV detectors for quantification. glsciences.comusda.gov Changes in the substitution pattern can affect the λmax, providing some structural information. The UV spectra of related aromatic acids and esters have been studied to understand the effects of structure on their electronic transitions. science-softcon.de
Table 4: UV Absorption Data for Related Compounds
| Compound | Wavelength (nm) | Application | Reference |
| Sorbic Acid | 260 | HPLC Detection | glsciences.com |
| Dehydroacetic Acid | 230-310 | HPLC Detection | glsciences.com |
| Benzoic Acid Esters | ~260 | HPLC Detection | glsciences.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
While a specific ¹H NMR spectrum for this compound was not found in the provided search results, the spectra of similar compounds can provide an expectation of the key signals. For example, in the ¹H NMR spectrum of methyl acetate, distinct signals are observed for the two different methyl groups. libretexts.org For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the vinyl protons, and the methyl group attached to the double bond. The chemical shifts and coupling patterns of these signals would provide definitive proof of the compound's structure. ¹H NMR spectra are available for related compounds like 6-methylsalicylic acid ethyl ester. chemicalbook.com
Table 5: Expected ¹H NMR Signals for this compound
| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| CH₃ (at position 5) | ~1.8-2.0 | Singlet or doublet |
| Vinylic protons | ~5.5-7.5 | Doublets, doublets of doublets |
| O-CH₂ (ethyl) | ~4.1-4.3 | Quartet |
| CH₃ (ethyl) | ~1.2-1.4 | Triplet |
Investigations into the Biological Activities of 5 Methyl Sorbic Acid Ethyl Ester in Non Clinical Research Paradigms
Antimicrobial and Antifungal Efficacy Studies (In Vitro and Non-Human In Vivo)
5-Methyl-sorbic acid ethyl ester, a derivative of sorbic acid, has been investigated for its biological activities, particularly its antimicrobial properties. The primary mechanism of its antimicrobial action is believed to involve its hydrolysis to release sorbic acid, a well-documented antimicrobial agent. Sorbic acid and its salts are widely used as preservatives due to their ability to inhibit the growth of a wide range of microorganisms, including molds, yeasts, and some bacteria. wikipedia.orgtaylorfrancis.com The effectiveness of sorbates is generally higher at a lower pH, as the undissociated acid form is the most active antimicrobial agent. taylorfrancis.combris.ac.uk
Studies on related sorbate (B1223678) esters have sought to determine if they can broaden the antimicrobial spectrum of the parent molecule. nih.gov A comparative study on different sorbic acid derivatives highlighted that esters could offer advantageous properties. nih.gov For instance, in an in vivo toxicity study using G. mellonella larvae, isopropyl sorbate did not show significant mortality, while demonstrating outstanding antimicrobial properties compared to sorbic acid and potassium sorbate. nih.gov These findings suggest that esterification of sorbic acid can be a viable strategy to enhance its antimicrobial applications. nih.gov
Interactive Table: Comparative In Vitro Cytotoxicity of Sorbic Acid Derivatives
Below is an interactive table summarizing the 50% inhibitory concentration (IC50) values of various sorbic acid derivatives from an MTT assay performed on Caco-2 cells.
| Compound | IC50 (% w/w) |
| Ethyl Sorbate | <0.045 |
| Sorbic Acid | <0.045 |
| Isopropyl Sorbate | 0.32 |
| Potassium Sorbate | >0.75 |
| Data sourced from a comparative biocompatibility study of sorbic acid derivatives. nih.gov |
Mechanistic Investigations of Microbial Inhibition (e.g., Cell Membrane Permeability Alteration)
The antimicrobial mechanism of sorbates is multifaceted. It is proposed that sorbates inhibit microbial growth by altering the morphology and function of cell membranes, which in turn disrupts transport functions and metabolic activity. researchgate.net The antimicrobial action is also considered to be based on cytoplasmic acidification. researchgate.net For lipophilic compounds, an enhanced antimicrobial effect is theoretically achieved if they can more readily enter the cell. researchgate.net
Research into the mechanisms of other antimicrobial esters has provided insights that may be relevant to this compound. For example, studies on certain plant extracts containing ester compounds have demonstrated that they can impair the cell membrane of bacteria such as Pseudomonas aeruginosa, leading to the leakage of intracellular components like proteins. nih.gov The alteration of cell membrane permeability is a key aspect of their antimicrobial action. mdpi.comnih.gov Furthermore, some antimicrobial agents have been shown to cause a decline in the internal pH of microbial cells and induce cell membrane hyperpolarization. nih.gov
Comparative Studies with Parent Sorbic Acid and Other Derivatives
Comparative studies have been crucial in evaluating the potential of sorbic acid esters. While sorbic acid and its salts like potassium sorbate are common preservatives, their efficacy is pH-dependent, decreasing in alkaline environments. nih.gov Research aimed to test whether sorbic acid esters could extend the antimicrobial spectrum while maintaining a favorable biocompatibility profile. nih.gov
A study comparing sorbic acid, potassium sorbate, isopropyl sorbate, and ethyl sorbate found that the antimicrobial properties of isopropyl sorbate were particularly noteworthy when compared to sorbic acid and potassium sorbate. nih.gov These results indicate that the use of sorbate esters can be advantageous, suggesting that derivatives like this compound may also possess unique or enhanced antimicrobial characteristics worthy of further investigation. nih.gov
Activity Spectrum against Model Microorganisms (e.g., Aspergillus brasiliensis, Pseudomonas aeruginosa)
Sorbates are known to be effective against a variety of molds, including species of Aspergillus, Penicillium, Fusarium, and Mucor. taylorfrancis.com They are also known to inhibit the growth of many foodborne yeasts and molds. researchgate.net However, specific data on the activity of this compound against the model fungus Aspergillus brasiliensis is not extensively detailed in the reviewed literature.
Regarding bacteria, time-kill tests on reference strains of Candida albicans, Escherichia coli, and Staphylococcus aureus have been conducted for other sorbate derivatives like isopropyl sorbate and ethyl sorbate. nih.gov While specific activity data for this compound against Pseudomonas aeruginosa is limited, studies on other ethyl esters have shown inhibitory effects against this bacterium. For instance, an ethyl acetate (B1210297) extract from Vernonia adoensis demonstrated an 86% inhibition against P. aeruginosa. nih.gov This suggests that ester compounds can be effective against this often-resistant pathogen.
Exploration as a Scaffold for Bioactive Compound Development
Chemical scaffolds form the core structure of molecules to which various functional groups can be attached, leading to the synthesis of new compounds with specific biological activities. Natural products are a rich source of such scaffolds. nih.gov The coumarin (B35378) moiety, for example, is a well-known privileged scaffold used by medicinal chemists to create a large variety of functionalized derivatives for numerous pharmacological targets. mdpi.com
In a similar vein, this compound is documented as a pharmaceutical intermediate, indicating its use as a building block or scaffold in the synthesis of more complex molecules. Its chemical structure can be modified through reactions such as hydrolysis, reduction, and substitution to generate a variety of other compounds.
Research on Analogs for Specific Biological Targets (e.g., Aplasmomycin (B1261144) Analogs as Potential Antimalarial Agents)
A significant application of this compound as a chemical intermediate is in the development of potential treatments for malaria. It is specifically used in the preparation of aplasmomycin analogs, which are being investigated as potential antimalarial agents. usbio.net The development of new antimalarial drugs is critical due to the emergence of resistance to current therapies. mesamalaria.orgnih.gov Researchers are actively seeking new agents that work through novel mechanisms of action to combat resistant strains of the malaria parasite. mesamalaria.orgmalariaworld.org The synthesis of analogs of complex natural products like aplasmomycin represents a key strategy in the discovery of new and effective antimalarial compounds. nih.gov
Molecular Interactions in Biological Systems (In Vitro)
In vitro studies of the molecular interactions of this compound suggest that its biological effects are closely linked to its chemical reactivity. The ester group within the molecule can interact with various biochemical pathways, potentially influencing the activity of enzymes and other proteins.
A primary in vitro reaction is its hydrolysis in the presence of an acid or base catalyst, which breaks the ester down into 5-methyl-sorbic acid and ethanol (B145695). The resulting 5-methyl-sorbic acid would then be responsible for the observed antimicrobial activity, likely through mechanisms similar to those of sorbic acid, which include the inhibition of enzymes and the disruption of cell membrane functions. researchgate.net The ability of the ester to undergo various chemical reactions, including hydrolysis and substitution, underscores its role as a versatile intermediate in chemical synthesis.
Studies on Alkylating Potential with Nucleophiles (e.g., 4-(p-nitrobenzyl) pyridine)
The potential for a chemical compound to act as an alkylating agent is a significant area of investigation in toxicology and chemical biology. Alkylating agents are reactive compounds that can introduce alkyl groups into other molecules, including biologically important macromolecules like DNA. The nucleophile 4-(p-nitrobenzyl)pyridine (NBP) is a well-established trapping agent used to detect and characterize the alkylating potential of various substances. The reaction between an alkylating agent and NBP results in a colored product, allowing for qualitative and quantitative assessment of alkylating activity.
While direct studies investigating the alkylating potential of this compound with 4-(p-nitrobenzyl)pyridine are not extensively documented in publicly available research, the inherent chemical structure of the sorbate moiety provides a basis for assessing its likely reactivity. Sorbic acid and its derivatives, including its esters, possess a conjugated diene system. This system makes the molecule susceptible to nucleophilic attack. nih.gov Nucleophiles can react with sorbic acid at the 5-position of the carbon chain. nih.gov
The general reactivity of sorbic acid esters with nucleophiles has been a subject of study. nih.gov These reactions are often catalyzed and can lead to the formation of various adducts. Given that 4-(p-nitrobenzyl)pyridine acts as a nucleophile in the detection of alkylating agents, it is plausible that this compound could react with NBP, particularly under conditions that favor nucleophilic addition to the conjugated system.
The reaction would likely involve the nucleophilic attack of the pyridine (B92270) nitrogen of NBP on one of the electrophilic carbon atoms of the conjugated system of the sorbate ester. The presence of the methyl group at the 5-position and the ethyl ester group could influence the reaction's kinetics and the stability of any resulting adducts compared to the parent sorbic acid. However, without specific experimental data on this compound, any discussion on its alkylating potential with NBP remains inferential, based on the known reactivity of the broader class of sorbates.
Studies on the reaction products of sorbic acid with various amines have been conducted to assess their genotoxicity. nih.govnih.gov While these studies did not specifically use NBP, they provide evidence of the susceptibility of the sorbic acid backbone to nucleophilic attack by nitrogen-containing compounds. nih.govnih.gov The findings from these studies indicated that under the tested conditions, the resulting products did not exhibit mutagenic or genotoxic activities. nih.govnih.gov
The following table conceptually outlines the roles of the key chemical species in a potential reaction to assess alkylating activity.
| Compound | Role in the Assay | Key Structural Feature |
| This compound | Potential Alkylating Agent (Electrophile) | Conjugated diene system |
| 4-(p-nitrobenzyl)pyridine (NBP) | Nucleophilic Trapping Agent | Pyridine nitrogen |
| NBP-Sorbate Adduct | Product of Alkylation | Covalently bonded complex |
It is important to note that comprehensive toxicological assessments, including those for genotoxicity, have been conducted on sorbic acid and its salts, which have generally shown a lack of genotoxic concern relevant to human health. fsc.go.jp
Applications of 5 Methyl Sorbic Acid Ethyl Ester in Specialized Industrial and Material Science Research
Role as a Flavor and Aroma Compound in Food Science Research
5-Methyl-sorbic Acid Ethyl Ester, with its characteristic fruity odor, is recognized as a flavoring agent. Its chemical structure, an ester of 5-methyl-sorbic acid and ethanol (B145695), places it within the broader class of esters that are pivotal in defining the sensory profiles of many food products.
Formation and Stability in Complex Food Matrices
The formation of esters in food products can occur through enzymatic reactions during fermentation or through chemical esterification. The stability of these esters, including this compound, within a complex food matrix is influenced by factors such as pH, temperature, and the presence of enzymes like esterases which can hydrolyze the ester back to its constituent acid and alcohol. While the general principles of ester formation and degradation are well-understood, specific studies on the formation and stability of this compound in various food matrices are not readily found in the reviewed literature. Interactions between sorbic acid, the parent compound of this ester, and other food components like amines have been studied, leading to the formation of new products, though these studies did not specifically focus on the ethyl ester derivative in complex food systems. nih.gov
Synthesis and Odor Evaluation of Novel Sulfur-Containing Ester Flavor Compounds
Sulfur-containing esters are a significant class of flavor compounds, often possessing potent and desirable aromas, such as meaty notes. nih.govnih.gov The synthesis of these compounds can be achieved through various chemical routes, including the reaction of a thiol with a carboxylic acid derivative. nih.gov While research has been conducted on the synthesis and odor evaluation of novel sulfur-containing esters for the flavor industry, there is no specific mention in the available literature of this compound being utilized as a precursor or intermediate in the synthesis of such compounds. nih.govnih.govresearchgate.net
Intermediate in Polymer Chemistry and Advanced Materials Development
The application of bio-based molecules as building blocks for polymers is a burgeoning field of research, driven by the demand for sustainable materials. However, the role of this compound in this area appears to be largely unexplored based on current scientific publications.
Precursor for Terephthalic Acid and Alkyl-p-Toluates Production
Terephthalic acid is a key monomer in the production of polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). google.com Alkyl-p-toluates are also relevant in chemical synthesis. google.com A thorough review of the scientific literature did not yield any evidence to suggest that this compound is used as a precursor for the industrial or laboratory synthesis of terephthalic acid or alkyl-p-toluates. The common industrial production of terephthalic acid involves the oxidation of p-xylene. wikipedia.org
Development of Biobased Polymeric Materials
Sorbic acid and its derivatives have been investigated for their potential in polymer chemistry. For instance, sorbic acid esters have been explored as components in coating compositions. google.com However, specific research on the use of this compound as a monomer or significant component in the development of biobased polymeric materials is not documented in the available literature. While there is broad interest in creating polymers from renewable resources, the specific application of this compound in that field remains to be investigated.
Considerations in Biofuel and Chemical Intermediate Production
The utility of this compound in specialized industrial applications stems from its identity as an ethyl ester and a derivative of sorbic acid. Its potential is explored both as a building block, or intermediate, for synthesizing other complex chemicals and in the context of renewable fuels, where ethyl esters are of growing interest.
Role as a Chemical Intermediate
This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactive nature of its conjugated double bond system. google.com It is a derivative of sorbic acid and is utilized in the laboratory-scale preparation of complex molecules, such as aplasmomycin (B1261144) analogs, which are investigated for potential antimalarial properties. pharmaffiliates.com
The synthesis of sorbic acid esters themselves highlights their role as target products in chemical processes. One documented method involves the vapor-phase heating of 3,5-dialkoxyhexanoic acid esters. google.com For instance, ethyl sorbate (B1223678) can be produced from ethyl 3,5-diethoxyhexanoate at high temperatures in the presence of a catalyst. google.com This process underscores the transformation of one chemical intermediate into another, more functionalized one. Research findings from such a process are detailed in the table below.
Table 1: Research Findings on the Synthesis of Ethyl Sorbate
| Reactant | Catalyst | Temperature | Product | Yield | Reference |
| Ethyl 3,5-diethoxyhexanoate | Catalytically Active Diatomaceous Earth | 250-500 °C | Ethyl sorbate | 30.4% | google.com |
This table illustrates a specific synthesis pathway for ethyl sorbate, a compound closely related to this compound, demonstrating the conditions under which such esters are produced as chemical intermediates.
Furthermore, related sorbate esters, like ethyl sorbate and methyl sorbate, are used as monomers in polymer chemistry for creating biodegradable polymers, indicating a direct application in material science. evitachem.com The compound is also identified as a potential impurity in the commercial production of sorbic acid, confirming its place within this chemical manufacturing chain. clearsynth.com
Relevance to Biofuel Research
While direct, large-scale application of this compound as a biofuel has not been documented, the broader class of compounds to which it belongs—fatty acid ethyl esters (FAEEs)—is the subject of significant research in the development of biodiesel. researchgate.netconicet.gov.ar Biodiesel is typically composed of mono-alkyl esters derived from vegetable oils or animal fats through a process called transesterification. conicet.gov.aricm.edu.pl
Ethanol is used to produce ethyl esters, and because ethanol can be produced from renewable agricultural sources, the resulting FAEEs are considered a completely renewable, petroleum-independent fuel. conicet.gov.ar This contrasts with fatty acid methyl esters (FAMEs), which are produced using methanol (B129727), a substance often derived from fossil fuels. researchgate.net
Ethyl esters exhibit several advantageous properties compared to their methyl ester counterparts, making them a compelling alternative for biodiesel. researchgate.netjourneytoforever.org These advantages include a higher heat of combustion, better oxidative stability, and improved cold-weather performance as indicated by a lower pour point. researchgate.netjourneytoforever.org From an environmental perspective, ethyl esters can produce lower emissions of particulate matter and greenhouse gases. conicet.gov.ar
Table 2: Comparative Properties of Ethyl Esters vs. Methyl Esters in Biofuel Applications
| Property | Methyl Esters (FAME) | Ethyl Esters (FAEE) | Significance in Biofuels | Reference |
| Source of Alcohol | Typically Methanol (often from fossil fuels) | Ethanol (from renewable biomass) | Ethyl esters offer a more fully renewable fuel cycle. | researchgate.netconicet.gov.ar |
| Pour Point | Generally higher | Generally lower | Lower pour point improves fuel performance in cold climates. | journeytoforever.org |
| Oxidative Stability | Lower | Higher | Higher stability reduces the likelihood of fuel degradation during storage. | researchgate.net |
| Heat of Combustion | Lower | Higher | A higher heat of combustion means more energy is released during burning. | researchgate.net |
| Viscosity | Slightly lower | Slightly higher | Viscosity affects fuel atomization and engine performance. | journeytoforever.org |
This table provides a comparative overview of the general characteristics of fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) as they relate to their use as biodiesel.
The study of specific esters like this compound can contribute to this field by providing data on how particular chemical structures influence fuel properties.
Degradation, Stability, and Environmental Transformation Studies of 5 Methyl Sorbic Acid Ethyl Ester
Chemical Stability and Reaction Kinetics
The inherent reactivity of the conjugated diene system in 5-methyl-sorbic acid ethyl ester, coupled with the ester functionality, governs its stability and degradation kinetics under various conditions.
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back to its parent acid (5-methyl-sorbic acid) and ethanol (B145695). The rate of this hydrolysis is significantly influenced by both pH and temperature. Generally, ester hydrolysis is catalyzed by both acids and bases. researchgate.netnih.gov
Under acidic conditions, the reaction is typically first-order with respect to the ester concentration. researchgate.net The rate of hydrolysis increases with increasing temperature, following the principles of chemical kinetics where higher temperatures provide the necessary activation energy for the reaction to proceed. researchgate.net In neutral to slightly acidic aqueous solutions, the hydrolysis rate is slower. However, as the pH becomes more alkaline, the rate of hydrolysis significantly increases due to the presence of hydroxide (B78521) ions, which are potent nucleophiles. nih.gov Studies on similar fatty acid esters have demonstrated a direct correlation between the increase in hydroxide ion concentration and the acceleration of the hydrolysis rate. nih.gov
Table 1: General Influence of pH and Temperature on Ester Hydrolysis Rate
| pH Condition | Temperature | Expected Hydrolysis Rate |
| Acidic (pH < 4) | Low | Moderate |
| Acidic (pH < 4) | High | High |
| Neutral (pH 6-8) | Low | Low |
| Neutral (pH 6-8) | High | Moderate |
| Alkaline (pH > 8) | Low | High |
| Alkaline (pH > 8) | High | Very High |
This table provides a qualitative representation of expected trends based on general chemical principles of ester hydrolysis.
The conjugated diene structure of this compound makes it susceptible to oxidative degradation, particularly in the presence of oxygen, light, and certain metal ions. phexcom.com The oxidation of conjugated dienoic acids and their esters is a complex process that can lead to the formation of a variety of degradation products. nih.gov
Autoxidation is a common degradation pathway for compounds like sorbic acid and its esters. tandfonline.com This process is often initiated by free radicals and can proceed through a chain reaction mechanism. The presence of double bonds provides active sites for radical attack, leading to the formation of peroxyl radicals. These radicals can then abstract hydrogen atoms from other molecules, propagating the chain reaction and leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose to form a range of secondary oxidation products, including aldehydes, ketones, and other carbonyl compounds. tandfonline.com
Factors such as temperature, light exposure, and the presence of pro-oxidants (like heavy metal salts) can significantly accelerate the rate of oxidative degradation. phexcom.com Conversely, the presence of antioxidants can inhibit this process.
Identification and Elucidation of Degradation Products
The degradation of this compound, through hydrolysis and oxidation, results in the formation of various smaller, often volatile, compounds.
Research on the degradation of sorbic acid, the parent compound of the ester, has identified several volatile degradation products. It is highly probable that the degradation of this compound would produce a similar profile of compounds, particularly under oxidative conditions.
A study investigating the volatile degradation products of sorbic acid in pharmaceutical formulations identified acetaldehyde (B116499) as a major degradation product. nih.gov Other identified compounds included acetone, crotonaldehyde, and various furan (B31954) derivatives such as 2-methylfuran (B129897) and 2,5-dimethylfuran. nih.gov The formation of these compounds is indicative of the breakdown of the carbon-carbon double bonds within the sorbic acid backbone. The presence of a methyl group at the 5-position of the ester could potentially lead to the formation of additional or different degradation products compared to sorbic acid.
Table 2: Identified Volatile Degradation Products of Sorbic Acid
| Degradation Product | Chemical Class |
| Acetaldehyde | Aldehyde |
| Acetone | Ketone |
| Crotonaldehyde | Aldehyde |
| 2-Methylfuran | Furan |
| 2,5-Dimethylfuran | Furan |
| alfa-Angelicalactone | Lactone |
| 2-Acetyl, 5-methylfuran | Furan, Ketone |
| Toluene | Aromatic Hydrocarbon |
Source: nih.gov. This table lists volatile compounds identified from the degradation of sorbic acid, which are likely to be similar for its ethyl ester.
In environments where this compound might be used alongside other food additives, such as in food preservation, potential reactions can occur. The reactivity of the parent compound, sorbic acid, with common preservatives like nitrite (B80452) and sulphite provides insight into the potential transformations of its ethyl ester, especially in aqueous systems where hydrolysis can occur.
Reaction with Nitrite: Sorbic acid is known to react with nitrite, particularly under acidic conditions, to form various products. nih.govresearchgate.netnih.govnih.gov Some of these products have been identified as mutagenic in certain assays. researchgate.netnih.govnih.gov Key reaction products include 1,4-dinitro-2-methylpyrrole (NMP) and ethylnitrolic acid (ENA). researchgate.netnih.gov The formation of these compounds involves complex reaction pathways that include nucleophilic attack and cyclization. nih.gov Given that the ester can hydrolyze to sorbic acid, the potential for the formation of these products in systems containing both the ester and nitrite cannot be disregarded.
Reaction with Sulphite: Sorbic acid can also react with sulphite species. nih.govnih.gov The reaction mechanism is dependent on the presence of oxygen. In aerobic conditions, a pH-dependent oxidative mechanism occurs. nih.gov In the absence of air, a slower nucleophilic addition of the sulphite ion to the undissociated sorbic acid takes place. nih.gov This suggests that under anaerobic conditions, the sulphite can add across one of the double bonds of the sorbic acid backbone. nih.gov Similar reactivity would be expected for the ethyl ester, particularly after hydrolysis.
Environmental Fate and Transformation Research
Specific research on the environmental fate and transformation of this compound is limited. However, based on the known behavior of its parent compound, sorbic acid, and other similar esters, a general environmental profile can be inferred.
Sorbic acid is considered to be readily biodegradable. usda.gov It is expected to be broken down in the environment by microorganisms into carbon dioxide and water. usda.gov The production of sorbic acid can have environmental impacts related to the use of petrochemicals and energy consumption. essfeed.com
Given its structure, this compound is also expected to be biodegradable. The ester linkage can be hydrolyzed by microbial enzymes, releasing 5-methyl-sorbic acid and ethanol, both of which are readily metabolized by microorganisms. The conjugated diene system is also susceptible to microbial oxidation. Therefore, it is unlikely that this compound would persist in the environment for extended periods. Its low water solubility might slightly reduce its bioavailability for microbial degradation in aquatic environments compared to more soluble compounds. atamankimya.com
Further research would be necessary to fully characterize the specific environmental degradation pathways, rates, and potential for bioaccumulation of this compound.
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves the breakdown of a chemical substance by non-living factors, primarily through processes like hydrolysis and photolysis. While specific quantitative studies on the abiotic degradation of this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from the known chemistry of similar ester compounds and its parent acid, sorbic acid.
Hydrolysis:
This compound can undergo hydrolysis, a reaction with water, which is often catalyzed by acidic or basic conditions. chemguide.co.uk This process would cleave the ester bond, yielding 5-methyl-sorbic acid and ethanol. The rate of hydrolysis is generally dependent on pH and temperature. In neutral or slightly alkaline environments, some esters can be relatively stable. nih.gov However, under acidic or more alkaline conditions, the rate of hydrolysis is expected to increase.
The degradation of the parent compound, sorbic acid, is known to be influenced by pH, with maximum oxidation rates observed at pH values around 3. researchgate.net While this pertains to oxidation, it highlights the general sensitivity of the sorbic acid structure to environmental pH. For esters, alkaline-mediated hydrolysis is typically a one-way reaction, leading to the formation of the corresponding carboxylate salt and alcohol, which are generally easier to separate and analyze than in reversible acid-catalyzed hydrolysis. chemguide.co.uk
Photodegradation:
The conjugated diene system in the structure of this compound suggests a susceptibility to photodegradation when exposed to sunlight. To prevent this, it is often recommended to store the compound in amber glass vials. Direct phototransformation is a plausible degradation pathway under normal environmental conditions where the compound is exposed to wavelengths greater than 290 nm. nih.gov The degradation of sorbic acid itself is associated with autoxidation, a process that can be accelerated by light, leading to the formation of various carbonyl compounds. tandfonline.com It is reasonable to expect that this compound would also be sensitive to photodegradation, potentially leading to isomerization, polymerization, or cleavage of the molecule.
Table 1: Potential Abiotic Degradation of this compound
| Degradation Process | Influencing Factors | Potential Degradation Products |
| Hydrolysis | pH, Temperature, Water availability | 5-Methyl-sorbic acid, Ethanol |
| Photolysis | Light intensity and wavelength (UV radiation) | Isomers, Oxidation products (e.g., carbonyls), Cleavage products |
Biotic Degradation and Microbial Metabolism Studies
The primary route for the environmental breakdown of many organic compounds, including esters, is through the metabolic activities of microorganisms. While direct studies on the microbial metabolism of this compound are limited, the degradation pathways can be extrapolated from research on sorbic acid and other esters.
The initial step in the microbial metabolism of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, particularly lipases, which are ubiquitous in microorganisms. This would release 5-methyl-sorbic acid and ethanol, which can then be further metabolized by the microbial community. Lipases from various microorganisms, such as Candida antarctica, are known to catalyze both the synthesis and hydrolysis of sorbic acid esters. mdpi.com
Once formed, 5-methyl-sorbic acid can be subjected to several microbial degradation pathways. A well-documented pathway for sorbic acid degradation by various fungi, including species of Penicillium, Aspergillus, and yeasts like Saccharomyces cerevisiae, is decarboxylation to form 1,3-pentadiene. mdpi.com This volatile compound is responsible for off-odors in spoiled food products preserved with sorbates. It is plausible that 5-methyl-sorbic acid would undergo a similar decarboxylation.
Bacteria are also key players in the degradation of esters in the environment. Studies on phthalate (B1215562) esters have shown that bacteria can hydrolyze the ester bonds, followed by the complete oxidation of the aromatic ring. nih.gov Similarly, various bacteria, including some lactic acid bacteria, are capable of metabolizing sorbic acid. researchgate.net The ethanol released from the initial hydrolysis is a readily available carbon source for a wide range of microorganisms and is typically rapidly mineralized to carbon dioxide and water under aerobic conditions.
Table 2: Probable Biotic Degradation Pathway of this compound
| Metabolic Step | Enzyme Class (Probable) | Intermediate/Product | Potential Microorganisms (based on related compounds) |
| Ester Hydrolysis | Esterases (e.g., Lipases) | 5-Methyl-sorbic acid and Ethanol | Bacteria, Fungi (e.g., Candida, Rhizomucor), Yeasts |
| Decarboxylation of 5-Methyl-sorbic acid | Decarboxylases | 1,3-hexadiene (or related pentadiene) | Fungi (Penicillium spp., Aspergillus spp.), Yeasts (Saccharomyces cerevisiae) |
| Further Metabolism | Various oxidoreductases | Intermediates of central metabolism (e.g., acetyl-CoA) | Wide range of aerobic and anaerobic microorganisms |
| Mineralization | Complete metabolic pathways | Carbon dioxide and Water | Diverse microbial communities in soil and water |
Q & A
Q. What validated methods are recommended for synthesizing 5-Methyl-sorbic Acid Ethyl Ester in laboratory settings?
- The synthesis of α,β-unsaturated esters like this compound typically involves Knoevenagel condensation or transesterification reactions. For instance, analogous ethyl esters (e.g., lauric acid ethyl ester) are synthesized via acid-catalyzed esterification, monitored by GC-MS for purity validation . Optimize reaction conditions (e.g., temperature, catalyst type) using fractional factorial design to minimize side products. Post-synthesis, purify via vacuum distillation or preparative HPLC, and confirm structure using NMR (¹H/¹³C) and FT-IR to verify ester carbonyl peaks (~1740 cm⁻¹) .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
- Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for trace analysis. For example, ethyl esters in bio-oils are quantified using DB-WAX columns (60 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 4°C/min). Calibrate with internal standards (e.g., methyl heptadecanoate) to correct matrix effects . Validate method precision via inter-day reproducibility tests (RSD <5%) and spike-recovery experiments (85–115% recovery) .
Q. What protocols are critical for stabilizing this compound during storage?
- Store under inert atmosphere (argon/nitrogen) at −20°C to prevent oxidation of the conjugated diene system. Use amber glass vials to avoid photodegradation. Monitor degradation via periodic HPLC-UV analysis (λ = 210–220 nm for ester bonds) and compare retention times against fresh samples .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of this compound be systematically addressed?
- Discrepancies in bioactivity studies (e.g., antimicrobial vs. inert effects) may arise from variations in assay conditions or impurity profiles. Conduct a meta-analysis of existing data to identify confounding variables (e.g., solvent polarity, cell line viability). Replicate experiments under controlled conditions (e.g., standardized MTT assays with HepG2 cells, 5% FBS, 48h exposure) and characterize impurities via LC-QTOF-MS to correlate bioactivity with specific contaminants .
Q. What experimental designs are optimal for studying the reaction kinetics of this compound in catalytic systems?
- Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates in real-time (e.g., λ = 250–300 nm for α,β-unsaturated systems). For heterogeneous catalysis (e.g., lipase-mediated hydrolysis), apply Michaelis-Menten kinetics with Lineweaver-Burk plots to determine and . Validate using Arrhenius plots to assess temperature dependence (Eₐ calculation) .
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Perform molecular docking (AutoDock Vina) to predict binding affinities with enzymes like cyclooxygenase-2 (COX-2). Validate simulations with in vitro assays (e.g., COX-2 inhibition IC₅₀). Use DFT calculations (B3LYP/6-31G*) to map electron density distributions and identify reactive sites for electrophilic attack .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs, e.g., purity >98%) and critical process parameters (CPPs, e.g., catalyst loading). Use design-of-experiments (DoE) to optimize CPPs and apply PAT (process analytical technology) for real-time monitoring .
Methodological and Ethical Considerations
Q. How should researchers address potential cytotoxicity of this compound in in vitro models?
- Pre-screen cytotoxicity using human primary fibroblasts (CCD-986Sk) at concentrations ≤100 µM. Include positive (doxorubicin) and negative (DMSO vehicle) controls. For mechanistic studies, pair cytotoxicity assays with apoptosis markers (Annexin V/PI) and ROS detection (DCFH-DA) .
Q. What ethical frameworks apply when using this compound in animal studies?
- Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional animal ethics approval (IACUC), justify sample sizes via power analysis, and minimize distress through humane endpoints (e.g., tumor volume ≤1.5 cm³). Disclose conflicts of interest and data accessibility plans in publications .
Data Management and Reproducibility
Q. How can researchers ensure the reproducibility of GC-MS data for this compound?
- Archive raw chromatograms and mass spectra in open repositories (e.g., Zenodo). Provide detailed instrument parameters (e.g., EI ionization at 70 eV, scan range m/z 50–500). Use Kovats retention indices for cross-laboratory validation and share calibration curves via supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
